Stereochemical Configuration
The (2S,4S,5R) stereoisomer possesses a unique spatial arrangement of its three chiral centers (C2, C4, C5) that differentiates it from the (2R,4R,5S) diastereomer (CAS 1417788-94-3). While both share the same molecular formula (C14H27NO3) and molecular weight (257.37 g/mol), their InChIKey identifiers differ: XHAFNWJVGYDHPM-TUAOUCFPSA-N for the target compound versus XHAFNWJVGYDHPM-GRYCIOLGSA-N for the (2R,4R,5S) isomer, confirming distinct three-dimensional geometries [1]. This stereochemical divergence directly influences chiral recognition in biological systems and diastereomeric transition states in asymmetric synthesis.
| Evidence Dimension | InChIKey (unique structural identifier reflecting 3D configuration) |
|---|---|
| Target Compound Data | XHAFNWJVGYDHPM-TUAOUCFPSA-N |
| Comparator Or Baseline | (2R,4R,5S) isomer: XHAFNWJVGYDHPM-GRYCIOLGSA-N |
| Quantified Difference | Distinct stereoisomer; all three chiral centers inverted or epimerized |
| Conditions | Computed from chemical structure; confirmed by CAS Common Chemistry registry |
Why This Matters
Procurement of the incorrect diastereomer can lead to failure in stereospecific synthetic routes or produce an unintended biological probe with altered target engagement.
- [1] CAS Common Chemistry. 1,1-Dimethylethyl (2R,4R,5S)-5-ethyl-2-(2-hydroxyethyl)-4-piperidinecarboxylate. CAS RN 1417788-94-3. Retrieved April 29, 2026. View Source
